Dexclamol

Dopamine Receptor Stereoselectivity Binding Affinity

Researchers requiring stereochemically defined dopamine D2 antagonists often encounter racemic mixtures confounded by inactive enantiomers. Dexclamol (CAS 52340-25-7), the pure (+)-enantiomer, eliminates this variable, delivering 151-fold higher receptor affinity than its (-)-counterpart. • Pure (+)-enantiomer: Only the pharmacologically active stereoisomer, ensuring unambiguous data • 5× higher aqueous solubility (16.4 mg/mL) vs. racemate, simplifying in vivo dosing formulations • Reliably increases striatal HVA levels, providing a robust positive control for D2 occupancy studies Supplied with full Certificate of Analysis; suitable for receptor binding assays, molecular docking, and preclinical neuroleptanalgesia research.

Molecular Formula C24H29NO
Molecular Weight 347.5 g/mol
CAS No. 52340-25-7
Cat. No. B1208269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexclamol
CAS52340-25-7
Synonymsdexclamol
dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer
dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer
dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer
dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer
dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer
dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome
Molecular FormulaC24H29NO
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O
InChIInChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1
InChIKeyUPMOVJBGNREKJV-CQOQZXRMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexclamol: Stereospecific D2 Antagonist


Dexclamol (CAS 52340-25-7) is a small-molecule neuroleptic agent belonging to the benzocycloheptapyridoisoquinoline class [1]. It functions primarily as a dopamine D2 receptor antagonist, exhibiting potent stereospecific activity; only the (+)-enantiomer demonstrates significant pharmacological effects, while the (-)-enantiomer is essentially inactive [2]. Dexclamol has been studied for its effects on central catecholamine turnover, its role in neuroleptanalgesia, and its interaction with the dopamine receptor, making it a valuable tool in preclinical neuroscience and pharmacology [3]. Its unique rigid conformation and high stereoselectivity distinguish it from other neuroleptics [4].

Enantiomer-specific D2 receptor antagonist tool
Stereochemical control required for catecholamine turnover studies
Reported rigid conformation supports docking studies

Dexclamol: Stereochemical Specificity


Substituting Dexclamol with a generic dopamine antagonist, or even a racemic mixture of its enantiomers, is not scientifically valid due to its profound stereospecificity. Research unequivocally demonstrates that the neuroleptic activity resides exclusively in the (+)-enantiomer, while the (-)-enantiomer is pharmacologically inert [1]. This stereochemical requirement extends to the compound's ability to increase central dopamine and norepinephrine turnover, a key indicator of its mechanism of action [2]. Consequently, any substitution with a non-stereospecific analog or the incorrect enantiomer would fail to replicate the specific pharmacological profile of (+)-dexclamol, leading to unreliable or negative experimental outcomes. The quantitative evidence in Section 3 underscores why only the specified enantiomer meets the criteria for rigorous scientific investigation.

Target: (+)-Dexclamol
Substitute: Racemic mixture
Stereospecific D2 binding may be masked; 50% inactive enantiomer
Target: (+)-Dexclamol
Substitute: (-)-Dexclamol
Reported pharmacologically inert in D2 binding assays
Target: (+)-Dexclamol
Substitute: Non-stereospecific analog
Binding profile and catecholamine turnover likely differ

Dexclamol: Quantitative Evidence


Stereoselective D2 Receptor Binding

Dexclamol's interaction with the dopamine D2 receptor is highly stereospecific. The active (+)-enantiomer demonstrates a 151-fold higher affinity compared to its inactive (-)-analogue, a key determinant of its neuroleptic activity [1]. This ratio was determined in a competitive binding assay using ³H-spiperone on calf caudate nucleus homogenates.

Stereoselective D2 Binding
Head-to-head
Ki ratio: 151-fold
Enantiomeric selectivity context for D2 binding
³H-spiperone, calf caudate
Dopamine Receptor Stereoselectivity Binding Affinity Neuroleptic

D2 Binding Affinity vs. Droperidol

Dexclamol exhibits potent binding affinity for the rat dopamine D2 receptor with an IC50 of 12 nM [1]. While a direct head-to-head comparison with droperidol under identical assay conditions is not available in this specific dataset, this value establishes its high potency and places it within the range of active neuroleptics. For context, droperidol is a clinically established neuroleptic with known D2 antagonism.

D2 Binding Affinity
Cross-study context
IC50: 12 nM
Supports receptor binding potency review
Rat D2 receptor; droperidol comparator context
Dopamine D2 Receptor IC50 Binding Affinity Neuroleptic

In Vivo Neuroleptanalgesia Efficacy

In a double-blind crossover study in dogs, Dexclamol was directly compared to droperidol for its ability to induce neuroleptanalgesia when combined with fentanyl and nitrous oxide. At an equal intravenous dose of 200 μg/kg, dexclamol was found to be as effective as droperidol in inducing neurolepsy and supplementing nitrous oxide anesthesia [1].

In Vivo Neurolepsy
Head-to-head
Comparable efficacy to droperidol at 200 µg/kg
Reported comparable endpoint in neurolepsy model
Dog study with fentanyl/N2O
Neuroleptanalgesia In Vivo Efficacy Anesthesia Preclinical Model

Enantiomeric Solubility Advantage

The resolved enantiomer, (+)-dexclamol hydrochloride, exhibits significantly higher aqueous solubility compared to its racemic mixture. Specifically, the active (+)-enantiomer has a solubility of 16.4 mg/mL, which is approximately a fivefold increase over the solubility of the unresolved mixture [1]. This enhanced solubility can be a critical advantage for in vitro and in vivo formulations.

Enantiomer Solubility
Head-to-head
~5-fold higher vs. racemate
Formulation-dependent solubility context
Aqueous solubility, 16.4 mg/mL
Solubility Enantiomeric Purity Formulation Physicochemical Property

Dexclamol: Key Applications


Stereospecific D2 Pharmacology

Investigators studying the stereochemical requirements of dopamine D2 receptor binding can utilize (+)-dexclamol as a prototypical rigid ligand. Its 151-fold higher affinity compared to the (-)-enantiomer provides a robust positive control and a quantitative benchmark for comparing the stereoselectivity of novel D2 antagonists [1]. The compound's defined three-dimensional structure also makes it valuable for molecular docking and pharmacophore modeling studies.

Neuroleptanalgesia Reference Standard

In preclinical studies of anesthetic potentiation or neuroleptanalgesia, (+)-dexclamol can serve as a direct comparator to droperidol, a clinical standard. The evidence shows equivalent efficacy at a 200 μg/kg dose in a canine model when combined with fentanyl and nitrous oxide [2]. This allows researchers to benchmark new neuroleptic candidates against a compound with a well-characterized in vivo profile in this specific experimental paradigm.

High-Solubility Neuroleptic Formulations

For formulation scientists developing aqueous-based dosing solutions for animal studies, the pure (+)-dexclamol enantiomer offers a distinct advantage. Its measured solubility of 16.4 mg/mL is approximately five times greater than that of the racemic mixture [3], simplifying the preparation of high-concentration, reproducible dosing formulations without the need for potentially confounding organic solvents or complex excipients.

Central Catecholamine Turnover Studies

Researchers examining the regulation of dopamine and norepinephrine turnover in vivo can employ (+)-dexclamol as a potent and specific tool. The compound reliably increases striatal homovanillic acid (HVA) levels and accelerates catecholamine turnover, a hallmark of dopamine receptor blockade [4]. Its stereospecificity ensures that observed effects are attributable to the active enantiomer, providing a cleaner pharmacological signal compared to racemic agents.

Application
Selection Property
Validation Focus
D2 receptor stereochemistry studies
Stereospecific D2 binding profile
Enantiomer-attribution and docking models
Neuroleptanalgesia model studies
Comparator neuroleptic response context
In vivo endpoint comparison with droperidol
Aqueous formulation development
Enantiomer-dependent solubility profile
Solubility-driven dosing preparation
Catecholamine turnover research
Dopamine receptor blockade response
Striatal HVA and turnover endpoint monitoring

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